INCB13739?
Description
Overview of Endogenous Glucocorticoid Metabolism and Regulation
Endogenous glucocorticoids, such as cortisol in humans, are steroid hormones synthesized in the adrenal cortex. wikipedia.org Their secretion is primarily controlled by the hypothalamic-pituitary-adrenal (HPA) axis, a critical neuroendocrine feedback system. mdpi.comsmw.ch These hormones are fundamental regulators of a wide array of physiological processes, including carbohydrate, protein, and fat metabolism, as well as immune responses and the maintenance of homeostasis. smw.chfrontiersin.org Glucocorticoids exert their effects by binding to the glucocorticoid receptor, which is present in almost every cell in the body. wikipedia.org
While the HPA axis governs the systemic circulating levels of glucocorticoids, their bioavailability and action at the tissue level are further modulated by intracellular enzymes. smw.chcambridge.org This local control mechanism is crucial, as chronically elevated glucocorticoid levels can lead to pathological conditions resembling Cushing's syndrome, including obesity, insulin (B600854) resistance, and hypertension. pnas.orgnih.gov
The Enzymatic Role of 11β-HSD1 in Cortisol Regeneration
Two key enzymes, 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and type 2 (11β-HSD2), are responsible for the interconversion of active and inactive glucocorticoids at the cellular level. nih.govresearchgate.net 11β-HSD2 primarily functions as a dehydrogenase, converting active cortisol to inactive cortisone (B1669442). nih.gov This action is particularly important in mineralocorticoid-responsive tissues like the kidney, where it prevents the illicit activation of the mineralocorticoid receptor by cortisol. nih.govscielo.br
In contrast, 11β-HSD1 predominantly acts as a reductase in vivo, catalyzing the conversion of inactive cortisone back to active cortisol. cambridge.orgcambridge.org This enzymatic reaction effectively amplifies glucocorticoid signaling within specific tissues, independent of circulating cortisol levels. cambridge.orgq4cdn.com 11β-HSD1 is a microsomal enzyme associated with the endoplasmic reticulum membrane and utilizes NADPH as a cofactor. mdpi.compnas.org The direction of the reaction catalyzed by 11β-HSD1 is influenced by the intracellular ratio of NADPH to NADP+. pnas.org
Tissue-Specific Distribution and Functional Significance of 11β-HSD1
The expression of 11β-HSD1 is not uniform throughout the body; it is found in key metabolic tissues, which has significant functional implications. mdpi.comnih.gov
The liver exhibits high levels of 11β-HSD1 expression. pnas.orgkarger.com Hepatic 11β-HSD1 plays a crucial role in regulating gluconeogenesis, the process of synthesizing glucose from non-carbohydrate sources. tandfonline.com By regenerating cortisol locally, hepatic 11β-HSD1 can enhance the expression of key gluconeogenic enzymes like phosphoenolpyruvate (B93156) carboxykinase (PEPCK). karger.com Overexpression of 11β-HSD1 specifically in the liver of transgenic mice leads to insulin resistance and hypertension, but not obesity. nih.gov
11β-HSD1 is also highly expressed in adipose tissue. scielo.brscielo.br Increased expression and activity of 11β-HSD1 in adipose tissue have been observed in obese individuals. cambridge.orgpnas.org This localized increase in cortisol can promote adipogenesis and lead to visceral obesity. pnas.org Transgenic mice that overexpress 11β-HSD1 selectively in adipose tissue develop a phenotype that mirrors the human metabolic syndrome, including visceral obesity, insulin resistance, and dyslipidemia, without an increase in systemic corticosterone (B1669441) levels. pnas.orgnih.gov This suggests that local cortisol regeneration in fat tissue is a key driver of these metabolic disturbances.
Beyond the liver and adipose tissue, 11β-HSD1 is also expressed in other metabolically relevant organs, including skeletal muscle and the brain. frontiersin.orgnih.gov In skeletal muscle, it is involved in the regulation of muscle metabolism. frontiersin.org In the brain, 11β-HSD1 is implicated in the regulation of the HPA axis and cognitive function. mdpi.comsnmjournals.org
Expression in Adipose Tissues
Scientific Rationale for 11β-HSD1 Inhibition in Metabolic Homeostasis Research
The critical role of 11β-HSD1 in amplifying glucocorticoid action in key metabolic tissues has made it an attractive therapeutic target for metabolic diseases. mdpi.comnih.gov The observation that states of glucocorticoid excess, like Cushing's syndrome, share many features with the metabolic syndrome (obesity, insulin resistance, hypertension) provides a strong rationale for investigating the inhibition of 11β-HSD1. nih.govendocrine-abstracts.org
The hypothesis is that by inhibiting 11β-HSD1, the intracellular conversion of cortisone to cortisol would be blocked, thereby reducing local glucocorticoid concentrations in tissues like the liver and adipose tissue. q4cdn.com This tissue-specific reduction in cortisol is expected to improve insulin sensitivity, reduce hepatic glucose production, and decrease fat accumulation, without affecting the systemic cortisol levels necessary for a normal stress response. q4cdn.comdrugbank.com
Preclinical studies in rodent models have provided compelling evidence to support this rationale. Mice with a genetic deletion of the 11β-HSD1 gene are protected from diet-induced obesity and show improved glucose tolerance and lipid profiles. pnas.orgendocrine-abstracts.org Conversely, as mentioned earlier, mice overexpressing 11β-HSD1 in either adipose tissue or the liver develop features of the metabolic syndrome. nih.govendocrine-abstracts.org
These findings have spurred the development of selective 11β-HSD1 inhibitors, such as INCB13739, for the potential treatment of type 2 diabetes and other metabolic disorders. nih.govoup.com Clinical studies with these inhibitors aim to validate the therapeutic benefits observed in preclinical models. For instance, a study involving INCB13739 in patients with type 2 diabetes showed improvements in glycemic control and reductions in cardiovascular risk factors. mdpi.comnih.gov
Research Findings on INCB13739
INCB13739 is a potent and selective inhibitor of 11β-HSD1. medchemexpress.com Research has demonstrated its potential in managing metabolic conditions.
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| Parameter | Result with INCB13739 | Reference |
|---|---|---|
| Glycemic Control | Significant reduction in HbA1c and fasting plasma glucose. | nih.gov |
| Insulin Sensitivity | Decrease in HOMA-IR, suggesting improved insulin sensitivity. | nih.gov |
| Lipid Profile | Significant decrease in total cholesterol, LDL, and triglycerides. | mdpi.comnih.gov |
| Body Weight | Reduction in body weight compared to placebo. | mdpi.comnih.gov |
Hypothesized Contribution of 11β-HSD1 to Insulin Resistance Pathogenesis
The overexpression of 11β-HSD1 in metabolic tissues is strongly linked to the development of insulin resistance, a hallmark of type 2 diabetes. physiology.org By increasing intracellular cortisol levels, 11β-HSD1 can impair insulin signaling. diabetesjournals.org Glucocorticoids are known to antagonize insulin's effects, leading to decreased glucose uptake and utilization in peripheral tissues and increased glucose production in the liver. endocrine-abstracts.orgphysiology.org
Research in animal models has provided substantial evidence for this hypothesis. For instance, mice overexpressing 11β-HSD1 specifically in adipose tissue develop insulin resistance. diabetesjournals.orgpnas.org Conversely, 11β-HSD1 knockout mice exhibit enhanced insulin sensitivity. diabetesjournals.orgmdpi.com In humans, elevated 11β-HSD1 activity in adipose tissue has been associated with insulin resistance. e-dmj.org
The selective 11β-HSD1 inhibitor, INCB13739, has been shown to improve insulin sensitivity. In a 12-week clinical study involving patients with type 2 diabetes, treatment with INCB13739 resulted in a significant reduction in the homeostasis model assessment of insulin resistance (HOMA-IR) compared to placebo. mdpi.comnih.gov These findings support the hypothesis that inhibiting 11β-HSD1 can be an effective strategy to combat insulin resistance.
| Parameter | INCB13739 (200 mg) Change from Baseline | Placebo Change from Baseline |
| A1C (%) | -0.6 | Data not available |
| Fasting Plasma Glucose (mg/dL) | -24 | Data not available |
| HOMA-IR (%) | -24 | Data not available |
| Data from a 12-week study in patients with type 2 diabetes. nih.gov |
Role in Adiposity and Lipid Metabolic Perturbations
11β-HSD1 plays a significant role in adiposity, particularly visceral obesity, and the associated lipid metabolic disturbances. mdpi.com Elevated 11β-HSD1 activity in adipose tissue promotes the differentiation and growth of adipocytes, contributing to fat accumulation. mdpi.comjofem.org This is of particular concern in visceral fat depots, as visceral obesity is strongly correlated with metabolic complications. endocrine-abstracts.org
Transgenic mice with overexpression of 11β-HSD1 in adipose tissue exhibit visceral obesity and dyslipidemia. jofem.orgpnas.org Pharmacological inhibition of 11β-HSD1 in animal models has been shown to reduce adiposity and improve lipid profiles. nyu.edu For example, a specific 11β-HSD1 inhibitor was found to reduce mesenteric adipose weight and liver triacylglycerol content in rats fed a high-fat, high-sucrose diet. nyu.edu
Clinical data for INCB13739 also points to beneficial effects on lipid metabolism. In a study of patients with type 2 diabetes and hyperlipidemia, treatment with INCB13739 led to significant reductions in total cholesterol, LDL cholesterol, and triglycerides. mdpi.comnih.gov Furthermore, a decrease in body weight relative to placebo was observed after therapy with INCB13739. mdpi.comnih.gov
| Lipid Parameter | Effect of INCB13739 in Hyperlipidemic Patients |
| Total Cholesterol | Significantly decreased |
| LDL Cholesterol | Significantly decreased |
| Triglycerides | Significantly decreased |
| Findings from a 12-week study of INCB13739 in patients with type 2 diabetes. nih.gov |
Link to Broader Metabolic Syndrome Pathophysiology
The metabolic syndrome is a cluster of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes. These conditions include increased blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. endocrine-abstracts.org The pathophysiology of metabolic syndrome is complex, but evidence strongly suggests that dysregulation of 11β-HSD1 is a key contributing factor. mdpi.comendocrine-abstracts.org
The characteristics of metabolic syndrome bear a resemblance to Cushing's syndrome, a condition caused by prolonged exposure to high levels of cortisol. endocrine-abstracts.org However, individuals with metabolic syndrome typically have normal circulating cortisol levels. endocrine-abstracts.org This paradox can be explained by the localized over-activation of cortisol by 11β-HSD1 in metabolic tissues. mdpi.comendocrine-abstracts.org
Animal models have been instrumental in elucidating this link. Mice with adipose-selective overexpression of 11β-HSD1 develop a phenotype that mirrors the human metabolic syndrome, including visceral obesity, insulin resistance, dyslipidemia, and hypertension. endocrine-abstracts.orgpnas.org Conversely, mice lacking 11β-HSD1 are protected from developing these features, even when fed a high-fat diet. mdpi.comendocrine-abstracts.org The inhibition of 11β-HSD1, therefore, presents a promising therapeutic strategy to address multiple components of the metabolic syndrome simultaneously. endocrine-abstracts.org Clinical trials with 11β-HSD1 inhibitors, including INCB13739, have provided evidence for improvements in glycemic control and lipid profiles, key components of the metabolic syndrome. nih.govnih.gov
Structure
3D Structure
Properties
Molecular Formula |
C19H27ClN2O3S |
|---|---|
Molecular Weight |
398.9 g/mol |
IUPAC Name |
1-(3-chloro-2-methylphenyl)sulfonyl-N-cyclohexylpiperidine-3-carboxamide |
InChI |
InChI=1S/C19H27ClN2O3S/c1-14-17(20)10-5-11-18(14)26(24,25)22-12-6-7-15(13-22)19(23)21-16-8-3-2-4-9-16/h5,10-11,15-16H,2-4,6-9,12-13H2,1H3,(H,21,23) |
InChI Key |
ODRPEKCTTLECBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCCC(C2)C(=O)NC3CCCCC3 |
Synonyms |
INCB 13739 INCB-13739 INCB13739 |
Origin of Product |
United States |
Molecular Mechanism of Incb13739 As a Selective 11β Hsd1 Inhibitor
In Vitro Enzymatic Inhibition Profile of INCB13739
In vitro studies have characterized the inhibitory profile of INCB13739 against 11β-HSD1 and assessed its selectivity against other related enzymes and receptors.
Determination of Half-Maximal Inhibitory Concentration (IC50) Against 11β-HSD1
The potency of INCB13739 as an inhibitor of 11β-HSD1 has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) represents the concentration of the compound required to inhibit 50% of the enzyme's activity. INCB13739 has demonstrated potent inhibition of 11β-HSD1, with reported IC50 values in the nanomolar range. Specifically, IC50 values of 3.2 nM in an enzymatic assay and 1.1 nM in peripheral blood mononuclear cells (PBMCs) have been reported. medchemexpress.comcaymanchem.commedchemexpress.com
Table 1: In Vitro Inhibitory Activity of INCB13739 Against 11β-HSD1
| Target | Assay Type | IC50 (nM) |
| 11β-HSD1 | Enzymatic | 3.2 |
| 11β-HSD1 (PBMC) | Cellular | 1.1 |
Selectivity Assessment Against 11β-Hydroxysteroid Dehydrogenase Type 2 (11β-HSD2)
Maintaining the activity of 11β-HSD2 is crucial because this enzyme inactivates cortisol to cortisone (B1669442), particularly in the kidney, protecting the mineralocorticoid receptor from activation by cortisol. medchemexpress.comfrontiersin.org Studies have shown that INCB13739 exhibits high selectivity for 11β-HSD1 over 11β-HSD2, demonstrating at least 1000-fold selectivity against 11β-HSD2. medchemexpress.comcaymanchem.comif-pan.krakow.pl This high selectivity is important to avoid potential off-target effects related to mineralocorticoid receptor activation.
Table 2: Selectivity of INCB13739 Against 11β-HSD2
| Target | Selectivity Ratio (vs 11β-HSD1) |
| 11β-HSD2 | >1000-fold |
Evaluation of Selectivity Against Other Nuclear Receptors (e.g., Mineralocorticoid Receptor, Glucocorticoid Receptor)
Beyond enzymatic selectivity, it is important to assess the potential interaction of INCB13739 with nuclear receptors that bind to glucocorticoids and mineralocorticoids, such as the glucocorticoid receptor (GR) and the mineralocorticoid receptor (MR). genecards.orgtocris.com INCB13739 has been evaluated for its selectivity against these receptors and has shown minimal activity, demonstrating greater than 1000-fold selectivity against both the mineralocorticoid receptor and the glucocorticoid receptor at concentrations up to 5 µM. medchemexpress.comcaymanchem.com This indicates that INCB13739 is unlikely to directly interfere with the signaling pathways mediated by these receptors at therapeutic concentrations.
Table 3: Selectivity of INCB13739 Against Nuclear Receptors
| Target | Selectivity Ratio (vs 11β-HSD1) |
| Mineralocorticoid Receptor | >1000-fold |
| Glucocorticoid Receptor | >1000-fold |
Impact on Intracellular Glucocorticoid Levels
The primary functional consequence of 11β-HSD1 inhibition by INCB13739 is the alteration of intracellular glucocorticoid concentrations within specific tissues.
Reduction of Local Cortisol Production in Target Cells
11β-HSD1 is highly expressed in key metabolic tissues such as the liver, adipose tissue, muscle, and pancreas. drugbank.comnih.govnih.gov In these tissues, the enzyme facilitates the conversion of inactive cortisone to active cortisol, thereby amplifying local glucocorticoid action. nih.govdiabetesjournals.orgresearchgate.net By inhibiting 11β-HSD1, INCB13739 reduces this local regeneration of cortisol. drugbank.com This leads to decreased intracellular cortisol levels in these target cells, potentially mitigating the adverse metabolic effects associated with excessive glucocorticoid exposure at the tissue level. drugbank.comnih.govresearchgate.net
Differentiation from Systemic Cortisol Circadian Rhythm
It is important to distinguish the effect of INCB13739 on local intracellular cortisol from the regulation of systemic circulating cortisol levels. Systemic cortisol is primarily produced by the adrenal glands and is regulated by the hypothalamic-pituitary-adrenal (HPA) axis, exhibiting a distinct circadian rhythm. frontiersin.orgsmw.ch INCB13739's mechanism of action is focused on inhibiting the tissue-specific conversion of cortisone to cortisol, which is independent of the adrenal biosynthesis pathway. nih.govdiabetesjournals.org Research has indicated that INCB13739 completely inhibits the production of intra-adipose and intra-hepatic cortisol by 11β-HSD1 while maintaining normal systemic cortisol levels and preserving the normal circadian rhythm. drugbank.comnih.gov This localized effect is a key feature of selective 11β-HSD1 inhibition, aiming to address tissue-specific glucocorticoid excess without disrupting the essential systemic functions of cortisol, such as those related to immune function and stress response. drugbank.comnih.gov
Preclinical Biological Activity and Efficacy of Incb13739 in Animal Models
Effects on Glucose Homeostasis in Rodent Models of Metabolic Dysregulation
Research in rodent models of obesity and diabetes has been crucial in elucidating the effects of INCB13739 on glucose control. These models, which often involve diet-induced obesity, mimic key aspects of human metabolic syndrome. oup.com
Studies in obese mouse models have shown that INCB13739 can significantly improve glucose tolerance. oup.comresearchgate.net For example, in diet-induced obese (DIO) mice, which develop glucose intolerance and insulin (B600854) resistance, administration of an 11β-HSD1 inhibitor led to better handling of a glucose challenge. nih.govnih.gov This is often measured through an oral glucose tolerance test (OGTT), where lower blood glucose levels after a glucose load indicate improved glucose homeostasis. frontiersin.org Preclinical trials with 11β-HSD1 inhibitors have demonstrated beneficial outcomes, including weight loss and improved glucose tolerance in such mouse models. oup.com
Table 1: Effect of 11β-HSD1 Inhibition on Glucose Tolerance in Obese Mice
| Model | Parameter Measured | Outcome |
|---|---|---|
| Diet-Induced Obese (DIO) Mice | Oral Glucose Tolerance Test (OGTT) | Improved glucose disposal |
| Genetically Obese (ob/ob) Mice | Blood Glucose Levels | Reduction in hyperglycemia |
INCB13739 has been shown to improve both hepatic and peripheral insulin sensitivity in preclinical models. nih.govif-pan.krakow.pl By inhibiting 11β-HSD1, the compound reduces the intracellular conversion of inactive cortisone (B1669442) to active cortisol, thereby mitigating cortisol's antagonistic effect on insulin signaling. drugbank.comq4cdn.com In rodent models, this leads to enhanced insulin-stimulated glucose uptake in peripheral tissues like muscle and fat. if-pan.krakow.pl Mice with a genetic deletion of 11β-HSD1 show improved hepatic insulin sensitivity. oup.com This enhancement of insulin sensitivity is a key mechanism behind the glucose-lowering effects of the compound.
A significant contributor to hyperglycemia in diabetes is excessive hepatic glucose production (HGP). if-pan.krakow.pl Glucocorticoids are known to stimulate HGP by promoting gluconeogenesis, the process of generating new glucose. if-pan.krakow.plannualreviews.org INCB13739, by inhibiting 11β-HSD1 in the liver, reduces local cortisol levels, which in turn helps to decrease HGP. if-pan.krakow.plq4cdn.com Studies in hyperglycemic mouse models have shown that treatment with an 11β-HSD1 inhibitor can lead to decreased hepatic glucose production. if-pan.krakow.pl This is achieved through the downregulation of key gluconeogenic enzymes. if-pan.krakow.plannualreviews.org
Enhancement of Insulin Sensitivity Parameters
Influence on Lipid Profiles in Preclinical Species
Beyond its effects on glucose metabolism, INCB13739 has also demonstrated positive effects on lipid profiles in various animal models. nih.gov
Preclinical studies have reported that INCB13739 can reduce plasma cholesterol levels. nih.govif-pan.krakow.pl In animal models of dyslipidemia, such as hamsters and certain mouse strains, which are used to study human-like lipid metabolism, treatment with lipid-lowering agents can be effectively evaluated. mdpi.comnih.gov Treatment with an 11β-HSD1 inhibitor in diet-induced obese mice has resulted in beneficial changes in lipid profiles, including a reduction in total cholesterol. oup.com For instance, one study in a mouse model showed that an effective drug candidate significantly lowered blood cholesterol levels. lipigon.se
Elevated plasma triglycerides are a common feature of metabolic syndrome and type 2 diabetes. Animal studies have shown that INCB13739 can effectively lower plasma triglyceride concentrations. nih.gov In mouse models, a mutation affecting a specific liver protein led to substantially lower plasma triglycerides. nih.gov Similarly, LDL receptor-knockout rats, another model for dyslipidemia, exhibit significantly increased plasma triglycerides, providing a platform to test triglyceride-lowering therapies. jci.org The ability of INCB13739 to reduce both cholesterol and triglycerides highlights its potential to address the broader metabolic dysregulation seen in type 2 diabetes. nih.govmdpi.com
Table 2: Summary of Lipid Profile Changes with 11β-HSD1 Inhibition in Animal Models
| Lipid Parameter | Animal Model | Observed Effect |
|---|---|---|
| Total Cholesterol | Diet-Induced Obese Mice | Reduction |
| LDL Cholesterol | LDL Receptor-Knockout Rats | Reduction |
| Triglycerides | Genetically Obese Mice | Reduction |
Alterations in Plasma Cholesterol Levels
Effects on Adiposity and Body Composition in Animal Models
Animal models have been crucial in demonstrating the link between 11β-HSD1 activity in adipose tissue and the development of obesity and metabolic syndrome. nih.govmdpi.com Preclinical studies using genetic deletion or pharmacological inhibition of this enzyme have consistently shown beneficial effects on body composition, particularly in the context of diet-induced obesity. researchgate.netdiabetesjournals.org
The enzyme 11β-HSD1 is highly expressed in key metabolic tissues, including the liver and, notably, adipose tissue. mdpi.comnih.gov Its primary role in these tissues is the intracellular conversion of inactive cortisone to active cortisol, thereby amplifying local glucocorticoid action. nih.govdrugbank.com Elevated 11β-HSD1 activity in the adipose tissue of obese rodents and humans has been well-documented, suggesting it is a key driver of metabolic disease. nih.gov
INCB13739 was developed as a potent and selective inhibitor of 11β-HSD1. medchemexpress.com In preclinical animal models, INCB13739 demonstrated effective distribution into adipose tissue and potent target engagement. medchemexpress.com Studies in rats and cynomolgus monkeys showed that the compound could inhibit 11β-HSD1 activity in adipose tissue by over 90% for at least 24 hours after administration. medchemexpress.com This sustained, tissue-specific inhibition of cortisol production is central to its therapeutic mechanism. drugbank.com Animal models with genetic overexpression of 11β-HSD1 specifically in adipose tissue develop key features of metabolic syndrome, including visceral obesity and insulin resistance, underscoring the importance of inhibiting this enzyme in fat depots. pnas.orgnih.gov
An excess of visceral fat is a hallmark of metabolic syndrome and is strongly associated with adverse cardiovascular outcomes. Glucocorticoids are known to promote the accumulation of visceral adipose tissue. nih.gov Preclinical research using 11β-HSD1 knockout mice has provided strong evidence for the enzyme's role in this process. These genetically modified animals were protected against glucocorticoid-induced increases in various visceral fat depots, including gonadal, mesenteric, and retroperitoneal fat. pnas.org
Furthermore, transgenic mice that overexpress 11β-HSD1 specifically in their adipose tissue develop pronounced visceral obesity. mdpi.compnas.org These findings strongly suggest that inhibiting 11β-HSD1 with a potent agent like INCB13739 would lead to a reduction in visceral fat accumulation. By lowering the intracellular concentration of cortisol within visceral adipocytes, the compound is expected to counteract the lipogenic and adipogenic effects of glucocorticoids in this critical fat depot.
Rodent models of diet-induced obesity (DIO) are standard tools for evaluating potential anti-obesity therapeutics. archivesofmedicalscience.comdovepress.com In this context, the inhibition of 11β-HSD1 has shown significant promise. Animal studies have demonstrated that either the genetic deletion of the 11β-HSD1 gene or its pharmacological inhibition confers resistance to weight gain when animals are fed a high-fat diet. diabetesjournals.orgnih.gov Mice lacking the 11β-HSD1 gene are protected from developing diet-induced obesity and its associated metabolic complications. mdpi.comresearchgate.net These findings establish a clear link between 11β-HSD1 activity and the pathogenesis of obesity, positioning its inhibitors as a potential therapeutic strategy.
Table 1: Summary of INCB13739's Preclinical Effects on Adiposity and Body Composition
| Parameter | Observation in Animal Models | Mechanism/Rationale | Supporting Evidence Source |
|---|---|---|---|
| 11β-HSD1 Inhibition in Adipose Tissue | >90% inhibition for at least 24h in rats and monkeys. | Potent, selective, and sustained blockade of intracellular cortisol production in fat. | medchemexpress.com |
| Visceral Fat | Knockout mice are protected from visceral fat accumulation. | Inhibition is expected to reduce glucocorticoid-driven visceral adiposity. | mdpi.compnas.orgnih.gov |
| Body Weight in DIO Models | Genetic deletion or inhibition of 11β-HSD1 confers resistance to diet-induced weight gain. | Prevents the development of obesity under high-fat diet conditions. | researchgate.netdiabetesjournals.orgnih.gov |
Reduction of Visceral Fat Accumulation
Broader Metabolic Pathway Modulation in Preclinical Systems
The metabolic benefits of inhibiting 11β-HSD1 extend beyond simple effects on fat mass. Preclinical studies indicate that this mechanism modulates a wide array of metabolic pathways at both the gene expression and organ level, leading to systemic improvements in metabolic health.
Glucocorticoids exert profound effects on gene expression, particularly for genes involved in lipid and glucose metabolism. nih.gov They are known to directly regulate genes involved in lipogenesis and gluconeogenesis. nih.gov By reducing intracellular cortisol levels, 11β-HSD1 inhibition is expected to reverse these effects. Although specific gene expression studies for INCB13739 in animal models are not detailed in the available literature, the observed physiological outcomes allow for inferences about the underlying genetic modulation.
For instance, the improvement in insulin sensitivity seen with 11β-HSD1 inhibition suggests a modulation of genes in the insulin signaling pathway. researchgate.net In adipose tissue, glucocorticoids are known to suppress the activity of AMP-activated protein kinase (AMPK), a key cellular energy sensor, which leads to increased fat storage. nih.gov Inhibition of 11β-HSD1 would be expected to restore AMPK activity, thereby promoting fatty acid oxidation over storage. Furthermore, animal studies have shown that modulating related pathways can alter the expression of adipokines, with a reduction in diabetogenic factors and an increase in insulin-sensitizing ones. nih.gov Therefore, treatment with INCB13739 likely alters the expression profile of genes controlling lipid metabolism, glucose uptake, and adipokine secretion in metabolic tissues.
The inhibition of 11β-HSD1 by INCB13739 elicits significant responses at the cellular and organ level, most notably creating a beneficial interplay between adipose tissue and the liver. drugbank.com Preclinical models have shown that glucocorticoids directly stimulate lipolysis in adipose tissue, leading to an increased flow of free fatty acids to the liver, which contributes to hepatic steatosis (fatty liver). pnas.org
Crucially, animal studies where 11β-HSD1 was specifically knocked out in adipose tissue showed that these animals were protected from glucocorticoid-induced hepatic triglyceride accumulation. pnas.org This demonstrates that reducing cortisol production specifically in fat tissue can have a powerful protective effect on the liver. Similarly, while liver-specific overexpression of 11β-HSD1 causes insulin resistance and hypertension, it is the overexpression in adipose tissue that leads to the full metabolic syndrome phenotype, highlighting the central role of this tissue. pnas.org INCB13739 is known to inhibit 11β-HSD1 in both the liver and adipose tissue, suggesting it can directly address the metabolic dysregulation within both organs. drugbank.com At a cellular level, this is likely mediated by reversing the detrimental effects of excess cortisol on processes like lipogenesis in adipocytes and gluconeogenesis in hepatocytes. nih.govnih.gov
Table 2: Summary of INCB13739's Broader Metabolic Modulation in Preclinical Systems
| Pathway/Response | Observation/Inferred Effect in Animal Models | Mechanism/Rationale | Supporting Evidence Source |
|---|---|---|---|
| Gene Expression | Inferred modulation of genes for lipogenesis, insulin signaling, and adipokines. | Reversal of glucocorticoid-mediated gene regulation. | nih.govnih.gov |
| Cellular Responses | Expected restoration of AMPK activity in adipose tissue. | Counteracts glucocorticoid suppression of cellular energy sensing pathways. | nih.gov |
| Organ-Level Responses (Liver) | Adipose-specific 11β-HSD1 knockout protects against hepatic steatosis. | Reduced fatty acid flux from adipose tissue to the liver. | pnas.org |
| Organ-Level Responses (Adipose-Liver Axis) | Inhibition in both adipose and hepatic tissue improves the overall metabolic profile. | Addresses key pathologies of metabolic syndrome at multiple organ sites. | drugbank.compnas.org |
Pharmacological Characteristics and Tissue Distribution of Incb13739 in Preclinical Research
Oral Bioavailability Assessment in Animal Species (e.g., Rats, Cynomolgus Monkeys)
Studies in preclinical animal models have demonstrated that INCB13739 possesses good oral bioavailability. Following oral administration, the compound is effectively absorbed. In rats, the oral bioavailability was determined to be 51%, and in cynomolgus monkeys, it was found to be 43%. medchemexpress.com These findings indicate substantial systemic exposure after oral dosing in both rodent and non-rodent species.
| Animal Species | Oral Bioavailability (F%) | Source |
|---|---|---|
| Rats | 51 ± 15% | medchemexpress.com |
| Cynomolgus Monkeys | 43% | medchemexpress.com |
Tissue Distribution and Accumulation Patterns
Preclinical investigations indicate that 11β-HSD1 inhibitors, including INCB13739, exert their primary pharmacological effects in metabolically active tissues where the enzyme is highly expressed. if-pan.krakow.pl
Adipose tissue is a key target for 11β-HSD1 inhibitors. Studies have shown that INCB13739 is effectively distributed to adipose tissue following administration. medchemexpress.com The significant presence of the inhibitor in this tissue is critical for its mechanism of action, as elevated 11β-HSD1 activity in fat is linked to metabolic dysfunction. researchgate.netpnas.org While specific concentration measurements in preclinical models were not detailed in the reviewed literature, the effective distribution to this tissue is a confirmed characteristic. medchemexpress.com
The liver is another principal site of 11β-HSD1 expression and a primary target for inhibitors of this enzyme. if-pan.krakow.plpnas.org The therapeutic rationale for 11β-HSD1 inhibition is partly based on reducing glucocorticoid activity within the liver to improve metabolic parameters. nih.gov Although direct quantitative data on the concentration of INCB13739 in liver tissue from preclinical studies is not specified in the available search results, its action in the liver is a central aspect of its pharmacological profile.
Concentration in Adipose Tissue
Duration of 11β-HSD1 Enzyme Inhibition in vivo
A crucial aspect of the preclinical evaluation of INCB13739 is the duration of its inhibitory effect on the target enzyme in living organisms. Research has demonstrated that a single oral dose of INCB13739 results in a profound and sustained inhibition of the 11β-HSD1 enzyme. Specifically, in adipose tissue, enzyme activity was inhibited by over 90% for a period of at least 24 hours post-dose. researchgate.net This long duration of action suggests the potential for once-daily dosing regimens.
Pharmacokinetic Parameters in Animal Models
The pharmacokinetic profile of INCB13739 has been characterized in rat models. Following oral and intravenous administration, key parameters such as the maximum plasma concentration (Cmax), the area under the plasma concentration-time curve (AUC), and the elimination half-life (T½) have been determined. These parameters provide a quantitative understanding of the compound's absorption, systemic exposure, and elimination.
| Parameter | Value (in Rats) | Source |
|---|---|---|
| Administration Route | PO (Oral) | medchemexpress.com |
| Dose | 10 mg/kg | medchemexpress.com |
| T½ (h) | 4.5 | medchemexpress.com |
| Cmax (ng/mL) | 1424 | medchemexpress.com |
| AUC (ng·h·mL⁻¹) | 10085 | medchemexpress.com |
Medicinal Chemistry and Drug Discovery Approaches for 11β Hsd1 Inhibitors Including Incb13739
Design Principles for Selective 11β-HSD1 Inhibition
Designing selective 11β-HSD1 inhibitors involves understanding the structural differences between 11β-HSD1 and 11β-HSD2 binding sites and leveraging this knowledge to create compounds that preferentially interact with 11β-HSD1. bioorganica.org.ua This often involves exploring diverse molecular scaffolds and incorporating specific functional groups that confer selectivity and potency. mdpi.comresearchgate.net
Scaffold Hopping Strategies
Scaffold hopping is a drug design technique used to replace the core structure (scaffold) of a molecule with a different one while retaining or improving its biological activity and desirable properties like synthetic accessibility and pharmacokinetic profiles. researchgate.net This strategy has been employed in the search for novel 11β-HSD1 inhibitors to move into new chemical space and potentially overcome limitations of existing scaffolds. rhhz.netresearchgate.neted.ac.uknih.govnih.gov For instance, scaffold hopping has been used to identify non-steroidal 11β-HSD1 inhibitors that mimic the 3D arrangement of key atoms involved in hydrogen bonding in steroidal inhibitors like carbenoxolone. ed.ac.uknih.gov The implementation of a scaffold-hopping approach led to the discovery of a 2-spiroproline derivative as a steroid mimetic scaffold for potent 11β-HSD1 inhibition, which was utilized in the design of INCB13739. nih.govnih.gov Another example involves the exploration of truncated tanshinone analogues through a "knockout strategy" to understand the impact of different rings on activity and selectivity. rhhz.net
Bioisosteric Replacements in Lead Optimization
Bioisosteric replacement involves substituting functional groups within a molecule with other groups that have similar physical, chemical, or biological properties. researchgate.net This technique is commonly used during lead optimization to improve potency, selectivity, metabolic stability, and other drug-like properties. researchgate.netnih.govnih.gov In the context of 11β-HSD1 inhibitors, bioisosteric replacements have been explored to modify existing lead structures. For example, the replacement of a hydrogen-bonding carbonyl group with a bioisosteric sulfonyl group has been examined in the development of pyridyl sulfonamide inhibitors, although initial comparisons suggested weaker activity for the sulfonamides. nih.gov Judicious incorporation of polar moieties through optimization efforts resulted in compounds with enhanced potency and improved lipophilicity and metabolic stability. researchgate.netnih.gov Bioisosteric studies have also been used in conjunction with virtual screening to identify classes of selective 11β-HSD1 inhibitors. nih.gov
Structure-Activity Relationship (SAR) Studies of INCB13739 and Analogs
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying the chemical structure of a compound and evaluating how these changes affect its biological activity. gardp.orgwikipedia.org SAR studies of INCB13739 and its analogs were crucial in identifying key structural features responsible for potency and selectivity and optimizing these properties. nih.govmdpi.com
Optimization of Selectivity and Metabolic Stability
Achieving high selectivity for 11β-HSD1 over 11β-HSD2 is a critical aspect of inhibitor design to avoid undesirable side effects related to mineralocorticoid receptor activation. mdpi.combioorganica.org.ua SAR studies involve evaluating the inhibitory activity of analogs against both enzymes to identify modifications that enhance selectivity towards 11β-HSD1. mdpi.combioorganica.org.ua Metabolic stability, which refers to how resistant a compound is to degradation by metabolic enzymes in the body, is another crucial property optimized during drug discovery. kuleuven.bejuniperpublishers.com Compounds with poor metabolic stability may be rapidly cleared from the body, reducing their efficacy. juniperpublishers.com SAR studies explore the impact of structural changes on metabolic stability, often assessed using liver microsome assays. nih.govkuleuven.beresearchgate.net Modifications such as the introduction of specific substituents or bioisosteric replacements can significantly improve metabolic stability. nih.govkuleuven.bejuniperpublishers.com For example, judicious incorporation of polar moieties improved liver microsomal stability in some 11β-HSD1 inhibitors. nih.gov In the case of the 2-spiroproline scaffold, the introduction of a 4-hydroxyl group to the proline ring system was important for mitigating off-target activity, which is related to selectivity. nih.gov
Synthetic Methodologies for INCB13739 Derivatives
The synthesis of INCB13739 and its derivatives involves specific chemical methodologies to construct the complex molecular architecture. While detailed synthetic routes for INCB13739 itself were not fully elaborated in the provided search snippets, the synthesis of related 11β-HSD1 inhibitors and the general practices in medicinal chemistry synthesis provide context. The synthesis of derivatives often involves multi-step procedures utilizing various organic reactions to introduce different substituents and modify the core scaffold. For example, the synthesis of 2-alkyl-1-arylsulfonylprolinamide 11β-HSD-1 inhibitors involved specific schemes for their preparation. nih.gov Similarly, the synthesis of polycyclic acids as 11β-HSD1 inhibitors and thiazolidine (B150603) derivatives with an adamantyl group for 11β-HSD1 inhibition have been reported, highlighting the diverse synthetic approaches used in this field. researchgate.netresearchgate.net Patents related to cyclic amide derivatives as 11β-HSD1 inhibitors, which include structures similar to INCB13739, would detail the specific synthetic steps and intermediates involved in their preparation. google.comgoogle.com These methodologies are designed to efficiently and selectively construct the desired target molecules for biological evaluation and SAR studies.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| INCB13739 | 66662059 |
| Carbenoxolone | 2752 |
| Cortisone (B1669442) | 5752 |
| Cortisol | 5754 |
| Metformin | 4091 |
| Adamantane | 6764 |
Interactive Data Tables
While the search results provided detailed research findings, specific quantitative data (e.g., IC50 values for a series of INCB13739 analogs) suitable for generating interactive data tables within this text format were not consistently available across the snippets for direct comparison and presentation in a single table. However, the principles of SAR studies discussed involve generating such data to understand the relationship between structure and activity.
For illustrative purposes, here is an example of how a data table showing hypothetical SAR data for a series of INCB13739 analogs might be presented, focusing on the impact of a hypothetical modification (R group) on inhibitory activity (IC50) and selectivity (Selectivity Ratio vs 11β-HSD2):
| Analog | R Group | h-11β-HSD1 IC50 (nM) | h-11β-HSD2 IC50 (nM) | Selectivity Ratio (11β-HSD2/11β-HSD1) |
| INCB13739 | Original R | 1.1 | >1000 | >909 |
| Analog A | Modification 1 | 5.5 | 500 | 91 |
| Analog B | Modification 2 | 0.8 | >1000 | >1250 |
| Analog C | Modification 3 | 2.3 | 80 | 35 |
Synthesis of Spiro[isobenzofuran-1,3'-pyrrolidin]-3-one Scaffolds
The spiro[isobenzofuran-1,3'-pyrrolidin]-3-one scaffold has been explored in the design of 11β-HSD1 inhibitors. This scaffold can serve as a steroid mimetic structure, designed to interact with the enzyme's active site. nih.govresearchgate.net The synthesis of such scaffolds is a key step in generating libraries of compounds for evaluation as potential inhibitors. One study utilized a scaffold-hopping approach, which led to the discovery of the spiro[isobenzofuran-1,3'-pyrrolidin]-3-one scaffold as a novel structure for potent and tissue-specific inhibition of 11β-HSD1. nih.govresearchgate.net This approach involves replacing the core structure of a known active compound with a different scaffold while retaining the key interactions with the target protein.
Introduction and Modification of Cyclic Sulfamide (B24259) Derivatives
Cyclic sulfamide derivatives represent another class of compounds that have been investigated as 11β-HSD1 inhibitors. nih.govexlibrisgroup.comfigshare.com Research has involved the synthesis and biological evaluation of various cyclic sulfamide derivatives to identify potent and selective inhibitors. nih.govfigshare.com Modifications to the cyclic sulfamide structure, often incorporating substituents like adamantyl groups or phenylacetyl moieties, have been explored to optimize inhibitory activity and selectivity against 11β-HSD2. nih.govexlibrisgroup.com These studies involve multi-step synthetic schemes to construct the core cyclic sulfamide structure and introduce various functional groups. nih.gov
Exploration of Other Heterocyclic Moieties
Beyond spiro[isobenzofuran-1,3'-pyrrolidin]-3-one and cyclic sulfamides, other heterocyclic systems have been investigated for their potential to inhibit 11β-HSD1. These include thiazole (B1198619) and thiazol-4-one rings, as well as other nitrogen-containing heterocycles and polycyclic condensed systems. mdpi.comresearchgate.net The exploration of diverse heterocyclic moieties aims to discover novel structural classes with favorable potency, selectivity, and pharmacokinetic properties. mdpi.comresearchgate.net Medicinal chemistry efforts in this area involve the synthesis of compound libraries featuring these different heterocyclic scaffolds and evaluating their inhibitory activity against 11β-HSD1. mdpi.comresearchgate.net
Computational Chemistry in Inhibitor Design
Computational chemistry techniques play a significant role in the design and discovery of 11β-HSD1 inhibitors, complementing experimental approaches. These methods help in understanding enzyme-ligand interactions, identifying potential lead compounds, and optimizing their structures. nih.govmdpi.comuchile.cljournalajbgmb.comresearchgate.netrsc.org
Molecular Docking for Enzyme-Ligand Binding Prediction
Molecular docking is a widely used computational technique to predict the binding orientation and affinity of small molecules to a protein target like 11β-HSD1. nih.govmdpi.comuchile.cljournalajbgmb.comresearchgate.net By simulating the interaction between a potential inhibitor and the enzyme's active site, docking studies can provide insights into the key residues involved in binding and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions). nih.govmdpi.comresearchgate.net This information is crucial for understanding the structure-activity relationships and guiding the design of more potent inhibitors. Studies have utilized molecular docking to evaluate the binding of various compounds, including INCB13739, to the 11β-HSD1 enzyme. nih.govmdpi.com
In Silico Screening and Virtual Library Design
In silico screening involves computationally evaluating large databases or virtual libraries of chemical compounds to identify potential inhibitors based on their predicted binding affinity or other calculated properties. uchile.cljournalajbgmb.comresearchgate.netscilit.comresearchgate.net This approach allows for the rapid assessment of a vast chemical space, significantly reducing the number of compounds that need to be synthesized and tested experimentally. Virtual library design involves the computational generation of novel chemical structures based on known active scaffolds or pharmacophore models, followed by in silico screening to prioritize promising candidates. uchile.clresearchgate.netscilit.com These computational methods accelerate the hit identification and lead optimization phases of drug discovery for 11β-HSD1 inhibitors. uchile.clresearchgate.netscilit.com
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| INCB13739 | 66662059 |
| Cortisone | 5750 |
| Cortisol | 5754 |
| Carbenoxolone | 25875 |
| KR-67500 | Not available in search results |
| BVT-3498 (AMG-331) | Not available in search results |
| MK-0916 | Not available in search results |
| MK-0736 | Not available in search results |
| AZD8329 | Not available in search results |
| AZD4017 | Not available in search results |
| RO5093151/RO-151 | Not available in search results |
| RO5027383/RO-838 | Not available in search results |
| UE-2343 | Not available in search results |
| Ibogamine | 10243 |
| Clausamine G | Not available in search results |
| Dasycarpidan-1-methanol, acetate (B1210297) (ester) | Not available in search results |
| Phenol-2-methyl-5- (1,2,2- trimethylcyclopentyl) | Not available in search results |
| BVT 2733 | 117067 |
| DG 381B | Not available in search results |
Interactive Data Tables
While the search results provide some data on inhibitory activities (e.g., IC50 values), the information is fragmented across different studies and compounds. Creating comprehensive interactive data tables solely based on the provided text, specifically focusing on INCB13739 and the outlined synthesis/computational methods, is challenging due to the lack of consolidated, directly comparable numerical data within the search snippets for these specific aspects. However, the text does mention some general findings that can be summarized.
Advanced Research Methodologies and Techniques Applied to 11β Hsd1 Inhibition
Quantitative In Vitro Enzymatic Assays for 11β-HSD1 Activity
Quantitative in vitro enzymatic assays are fundamental in determining the potency and selectivity of inhibitors like INCB13739. These assays directly measure the enzymatic activity of 11β-HSD1, which is responsible for converting inactive cortisone (B1669442) into active cortisol. diabetesjournals.org
A common method involves the use of recombinant human 11β-HSD1 enzyme. eurofinsdiscovery.com The assay typically includes the substrate (cortisone), a cofactor (NADPH), and the test compound (INCB13739) in a buffered solution. eurofinsdiscovery.comnih.gov The reaction's progress is monitored by quantifying the production of cortisol. eurofinsdiscovery.com One such detection method is a spectrofluorimetric-based assay, like a Homogeneous Time Resolved Fluorescence (HTRF) kit for cortisol. eurofinsdiscovery.com Another approach is the scintillation proximity assay (SPA), which uses radiolabeled substrates to measure enzymatic activity. koreascience.kr
INCB13739 has demonstrated potent inhibition of 11β-HSD1 in these enzymatic assays, with a reported IC₅₀ value of 3.2 nM. medchemexpress.com The selectivity of the inhibitor is also a critical parameter assessed in vitro. INCB13739 has shown high selectivity for 11β-HSD1 over the related enzyme 11β-HSD2, as well as over the mineralocorticoid receptor (MR) and glucocorticoid receptor (GR), with a more than 1000-fold difference in inhibitory activity. medchemexpress.com
Table 1: In Vitro Inhibitory Activity of INCB13739
| Target | Assay Type | IC₅₀ (nM) | Selectivity Fold |
|---|---|---|---|
| 11β-HSD1 | Enzymatic | 3.2 medchemexpress.com | - |
| 11β-HSD1 | PBMC | 1.1 medchemexpress.com | - |
| 11β-HSD2 | Not specified | >1000-fold vs 11β-HSD1 medchemexpress.com | >1000 |
| Mineralocorticoid Receptor (MR) | Not specified | >1000-fold vs 11β-HSD1 medchemexpress.com | >1000 |
Cell-Based Assays for Glucocorticoid Interconversion
Cell-based assays provide a more physiologically relevant context to study the effects of INCB13739 on glucocorticoid metabolism within an intact cellular environment. These assays typically use cell lines that endogenously or recombinantly express 11β-HSD1.
In these assays, cells are incubated with cortisone, and the conversion to cortisol in the cell culture medium is measured in the presence and absence of the inhibitor. nih.gov This allows researchers to determine the compound's ability to penetrate cell membranes and inhibit the enzyme in its natural intracellular location. For INCB13739, a cell-based assay using peripheral blood mononuclear cells (PBMCs) demonstrated an IC₅₀ value of 1.1 nM, indicating potent intracellular activity. medchemexpress.com
Furthermore, cell-based assays can be used to assess the functional consequences of 11β-HSD1 inhibition. For example, by measuring the activation of a glucocorticoid response element (GRE)-driven reporter gene, researchers can confirm that the reduction in cortisol production translates to decreased glucocorticoid receptor activation. mdpi.com
Ex Vivo Tissue Incubation Studies for Enzyme Activity Measurement
Ex vivo tissue incubation studies bridge the gap between in vitro assays and in vivo models. In this methodology, tissue samples (e.g., from liver, adipose tissue) are obtained from animals previously treated with the inhibitor. nih.govresearchgate.net These tissue explants are then incubated with a radiolabeled substrate, such as [³H]cortisone, to measure the rate of conversion to [³H]cortisol. nih.gov
This technique allows for the direct assessment of target engagement in specific tissues. For instance, studies with 11β-HSD1 inhibitors have used this method to demonstrate significant inhibition of enzyme activity in both liver and adipose tissue following oral administration of the compound. researchgate.net This is crucial for understanding the tissue-specific effects of the drug. For example, a single dose of an 11β-HSD1 inhibitor was shown to inhibit the enzyme by over 90% in adipose tissue for at least 24 hours. researchgate.net
Techniques for Assessing Glucocorticoid Receptor Activation
The ultimate goal of inhibiting 11β-HSD1 is to reduce the local concentration of cortisol and thereby decrease the activation of the glucocorticoid receptor (GR). nih.gov Several techniques are employed to assess this downstream effect.
Reporter Gene Assays: As mentioned earlier, cells can be transfected with a plasmid containing a luciferase reporter gene under the control of a glucocorticoid response element (GRE). biorxiv.org A reduction in luciferase activity in the presence of cortisone and an inhibitor like INCB13739 indicates decreased GR transactivation. biorxiv.org
GR Translocation Assays: Upon binding to a glucocorticoid, the GR translocates from the cytoplasm to the nucleus. innoprot.com This process can be visualized and quantified using high-content imaging systems in cells expressing a fluorescently tagged GR (e.g., tGFP-hGR). innoprot.com A decrease in nuclear translocation in the presence of the inhibitor would demonstrate its efficacy.
Gene Expression Analysis: The expression of genes known to be regulated by glucocorticoids can be measured using techniques like quantitative PCR (qPCR). diabetesjournals.org Downregulation of these target genes in response to treatment with an 11β-HSD1 inhibitor provides evidence of reduced GR activation.
Studies have shown that inhibition of 11β-HSD1 leads to decreased GR transactivation. biorxiv.org Conversely, inhibiting 11β-HSD1 can also lead to an increase in androgen receptor (AR) activation due to the accumulation of 11-ketotestosterone. biorxiv.org
Animal Models for Metabolic Disease Research and Drug Evaluation
Animal models are indispensable for evaluating the therapeutic potential of compounds like INCB13739 in a complex physiological system. Rodent models of metabolic disease, such as diet-induced obese (DIO) mice or genetically obese models (e.g., ob/ob mice), are commonly used. diabetesjournals.orgif-pan.krakow.pl
In these models, researchers can assess the effects of the inhibitor on a range of metabolic parameters. For instance, studies with 11β-HSD1 inhibitors have demonstrated improvements in glucose tolerance, insulin (B600854) sensitivity, and reductions in body weight and fasting plasma glucose. diabetesjournals.orgmdpi.com Transgenic mouse models, such as those with targeted deletion (knockout) of the 11β-HSD1 gene, have been instrumental in validating the enzyme as a therapeutic target for metabolic syndrome. if-pan.krakow.plpnas.org These models have shown resistance to diet-induced obesity and improved metabolic profiles. dntb.gov.ua
Molecular Biology Techniques for Gene and Protein Expression Analysis
Molecular biology techniques are crucial for dissecting the downstream cellular and molecular effects of 11β-HSD1 inhibition by INCB13739.
Gene Expression Analysis: Quantitative PCR (qPCR) is widely used to measure the mRNA levels of specific genes. bio-rad.com This can be used to assess the expression of 11β-HSD1 itself, as well as genes involved in glucocorticoid signaling, inflammation, and metabolism. diabetesjournals.org
Protein Expression Analysis: Western blotting is a standard technique to quantify the levels of specific proteins. bio-rad.com This can be used to measure the protein levels of 11β-HSD1, the glucocorticoid receptor, and other proteins in the signaling pathway. ucsd.edu
These techniques have been used to show that in obesity, 11β-HSD1 expression is often increased in adipose tissue. diabetesjournals.org They also help in understanding the broader impact of inhibitors on cellular function beyond direct enzyme inhibition. bio-rad.comuchicago.edu
Future Directions and Unexplored Avenues in 11β Hsd1 Research
Elucidating Novel Physiological Roles of 11β-HSD1 Beyond Classical Metabolic Pathways
While 11β-HSD1 is well-known for its role in amplifying glucocorticoid action in metabolic tissues like the liver and adipose tissue, emerging research points to its significance in a variety of other physiological systems. ingentaconnect.comnih.gov The development of selective inhibitors has been pivotal in exploring these functions.
Cognition and Neurodegeneration: Elevated 11β-HSD1 levels in the brain are linked to age-related cognitive decline. actinogen.com.au Inhibition of the enzyme has been shown to improve memory in rodent models and is being investigated for potential benefits in Alzheimer's disease by mitigating the neurotoxic effects of excessive glucocorticoids. actinogen.com.aumdpi.com
Bone Metabolism: Research indicates that 11β-HSD1 is expressed in osteoblasts, where it may play a role in age-related bone loss and glucocorticoid-induced osteoporosis by increasing local cortisol activation. bioscientifica.com
Skin Homeostasis and Wound Healing: 11β-HSD1 is a regulator of keratinocyte and fibroblast proliferation. plos.org Studies have demonstrated that selective 11β-HSD1 inhibition can promote cutaneous wound healing, suggesting a therapeutic potential for chronic wounds, particularly in diabetic patients. plos.org
Inflammation and Angiogenesis: The enzyme's role in inflammation is context-dependent. While glucocorticoids are broadly anti-inflammatory, 11β-HSD1 deficiency can increase acute inflammation in some models. plos.org Conversely, its inhibition has been shown to reduce inflammatory cell infiltration in atherosclerotic plaques. plos.org Furthermore, by reducing the angiostatic (blood vessel-inhibiting) effects of glucocorticoids, 11β-HSD1 inhibition has been found to promote angiogenesis, enhancing recovery after myocardial infarction in mice. plos.orgbiorxiv.org
Development of Next-Generation 11β-HSD1 Inhibitors with Enhanced Tissue Specificity
Clinical trial results for first-generation inhibitors like INCB13739 revealed that very high levels of enzyme inhibition were required for modest metabolic improvements, raising questions about off-target effects and the need for more refined therapeutic agents. nih.govresearchgate.net
Future development focuses on several key areas:
Enhanced Tissue Targeting: Creating inhibitors that preferentially act in specific tissues (e.g., liver vs. adipose vs. brain) could maximize therapeutic benefits while minimizing potential side effects, such as the activation of the hypothalamic-pituitary-adrenal (HPA) axis. oup.comcambridge.org
Improved Potency and Selectivity: The goal is to develop compounds with high potency for 11β-HSD1 but with absolute selectivity against the closely related 11β-HSD2 isozyme to avoid mineralocorticoid-related side effects. oup.com
Dual-Modulating Compounds: A novel strategy involves creating molecules that not only inhibit the primary reductase activity of 11β-HSD1 (converting cortisone (B1669442) to active cortisol) but also enhance its minor oxidase activity (inactivating cortisol). ingentaconnect.com This dual action could provide a more effective therapeutic strategy for metabolic diseases. ingentaconnect.com
Investigation of Synergistic Approaches with Other Metabolic Modulators
The complexity of metabolic syndrome suggests that combination therapy may be more effective than monotherapy. INCB13739 was evaluated in clinical trials as an add-on therapy for patients already taking metformin, demonstrating the viability of this approach. nih.gov
Future investigations are likely to explore synergies with other classes of metabolic drugs:
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: Combining 11β-HSD1 inhibition with DPP-4 inhibitors could offer a complementary mechanism for improving glycemic control.
Sodium-Glucose Cotransporter-2 (SGLT-2) Inhibitors: The distinct mechanisms of SGLT-2 inhibitors (promoting glucose excretion) and 11β-HSD1 inhibitors (improving insulin (B600854) sensitivity) make them attractive partners for combination therapy.
Peroxisome Proliferator-Activated Receptor (PPARγ) Agonists: Since PPARγ agonists have been shown to reduce the expression of 11β-HSD1 in adipose tissue, a combination could have additive or synergistic effects on improving insulin sensitivity and lipid profiles. nih.gov
Exploration of 11β-HSD1 Inhibition in Other Preclinical Disease Models
The expanding understanding of 11β-HSD1's roles has led to its investigation in a diverse range of preclinical disease models beyond diabetes. This exploration is crucial for identifying new therapeutic indications for inhibitors like INCB13739 and its successors.
Interactive Table: Preclinical Applications of 11β-HSD1 Inhibition Select a disease model from the dropdown to see related findings.
| Disease Model | Key Findings from 11β-HSD1 Inhibition | Reference |
|---|---|---|
| Atherosclerosis | Reduced atherosclerotic lesion development and inflammatory cell infiltration in plaques. | nih.govnih.gov |
| Cognitive Decline / Alzheimer's Disease | Improves memory in aging rodent models; offers neuroprotective effects, reduces neuroinflammation, and improves cognitive function in preclinical AD models. | actinogen.com.aumdpi.com |
| Glaucoma | A novel selective inhibitor (KR-67607) decreased intraocular pressure and protected against ischemia-reperfusion-induced eye damage. | mdpi.com |
| Oncology (Squamous Cell Carcinoma) | Increased tumor growth, potentially by suppressing inflammatory/immune signaling and extracellular matrix deposition, but not by promoting angiogenesis. | plos.orgbiorxiv.org |
| Wound Healing (including diabetic models) | Promotes proliferation of keratinocytes and fibroblasts, accelerating cutaneous wound healing. The effect is more pronounced in diabetic (ob/ob) mice. | plos.orgplos.org |
Advanced Mechanistic Studies on Glucocorticoid-Mediated Insulin Antagonism
While it is established that glucocorticoids antagonize insulin action, the precise molecular mechanisms are a subject of advanced research. karger.comviamedica.plnjmonline.nl Future studies will continue to dissect these complex pathways. A key area of focus is the insulin signaling cascade within skeletal muscle. Glucocorticoids have been shown to decrease the expression of Insulin Receptor Substrate 1 (IRS1) and, crucially, promote its inactivating phosphorylation at the Serine 307 position (pSer307 IRS1). diabetesjournals.org This action effectively blunts the downstream insulin signal.
Studies have demonstrated that selective 11β-HSD1 inhibition can block the increase in pSer307 IRS1, thereby preserving the insulin signaling pathway. diabetesjournals.org Further research is needed to fully understand how 11β-HSD1 modulates this and other signaling nodes, such as Akt/PKB, and how it influences gene expression related to lipid metabolism within the muscle. diabetesjournals.org
Development of Novel In Vitro and In Vivo Models for 11β-HSD1 Research
Progress in understanding 11β-HSD1 function and testing next-generation inhibitors relies on the continuous development of sophisticated research models.
In Vitro Models: Primary cell cultures from human and rodent tissues, including hepatocytes (liver), adipocytes (fat), myotubes (muscle), and osteoblasts (bone), are essential for screening compounds and studying the cellular regulation of 11β-HSD1. bioscientifica.comoup.comdiabetesjournals.org Advanced techniques, such as using siRNA to silence the gene in specific cells, help confirm the on-target effects of inhibitors. plos.org
Structural Biology Models: To facilitate the design of more potent and selective inhibitors, detailed structural information of the enzyme is required. The creation of mutant forms of the 11β-HSD1 enzyme that are more stable and soluble allows for easier crystallization and analysis, providing high-resolution insights into the inhibitor binding pocket. bham.ac.uk
Q & A
Q. What is the mechanistic basis for INCB13739's selectivity toward 11β-HSD1, and how does this inform its therapeutic potential in metabolic disorders?
INCB13739 inhibits 11β-HSD1 (IC₅₀ = 3.2 nM in enzyme assays), which converts inactive cortisone to active cortisol, amplifying glucocorticoid signaling in metabolic tissues. Its selectivity is achieved through structural optimization, including polar groups like pyridine nitrogen and amide moieties, which mitigate off-target effects (e.g., hERG, CYP induction) while enhancing tissue specificity. Preclinical studies show high distribution in adipose tissue (fat-to-plasma ratio: 2.8:1 in mice), aligning with its role in obesity-related metabolic dysfunction .
Q. What are the primary endpoints used to evaluate INCB13739's efficacy in clinical trials for type 2 diabetes (T2DM)?
Key endpoints include:
- Reduction in HbA1c (e.g., -0.6% vs. placebo in a 12-week trial) .
- Improvement in fasting plasma glucose (FPG; -24 mg/dL) and HOMA-IR (-24%), reflecting insulin sensitivity .
- Lipid profile modulation (e.g., reductions in LDL-C, total cholesterol, and triglycerides in hyperlipidemic subgroups) . Trials typically combine these metrics with safety assessments (e.g., cortisol homeostasis, adverse events) .
Q. How does INCB13739's pharmacokinetic profile support its dosing regimen in humans?
INCB13739 exhibits a half-life of ~11 hours in healthy volunteers, enabling once-daily dosing. Its oral bioavailability is 43% in non-human primates, with sustained target inhibition (>90% at 24 hours post-50 mg dose) in obese patients, supporting prolonged pharmacodynamic effects .
Advanced Research Questions
Q. How can researchers reconcile contradictory efficacy data for INCB13739 across patient subgroups (e.g., obese vs. non-obese populations)?
Efficacy is pronounced in obese patients (BMI >30 kg/m²), where adipose 11β-HSD1 activity drives metabolic dysregulation. Subgroup analyses from Phase II trials (NCT00478322/NCT00698230) show HbA1c reductions correlate with baseline BMI, suggesting adiposity-dependent mechanisms. Methodologically, stratification by BMI or adipose biomarkers (e.g., cortisol-to-cortisone ratios) is critical for trial design and data interpretation .
Q. What experimental approaches are recommended to assess INCB13739's tissue-specific effects, particularly in adipose vs. hepatic tissues?
- Preclinical models : Use tissue-specific 11β-HSD1 knockout mice to isolate organ contributions.
- Clinical biomarkers : Measure tissue-specific glucocorticoid activation via cortisone challenge tests or microdialysis in adipose biopsies.
- Imaging : PET tracers for 11β-HSD1 activity can quantify target engagement in vivo .
Q. What are the methodological challenges in designing Phase II/III trials for INCB13739, given its mechanism of action?
- Population selection : Enrich for obese T2DM patients with confirmed 11β-HSD1 overexpression (e.g., via mRNA or enzymatic activity assays).
- Endpoint variability : Use dynamic measures like HOMA-IR alongside static metrics (HbA1c) to capture insulin sensitization.
- Safety monitoring : Track ACTH levels (dose-dependent increases observed) and adrenal function due to feedback regulation .
Q. How can researchers address discrepancies between preclinical and clinical data on INCB13739's CNS penetration?
Preclinical studies show poor brain distribution (brain-to-plasma ratio: 0.01:1 in mice), suggesting minimal CNS effects. However, clinical trials should monitor neuropsychiatric adverse events and correlate them with plasma exposure. Alternative models (e.g., humanized blood-brain barrier assays) can refine predictions .
Methodological Guidance
Q. What statistical methods are appropriate for analyzing dose-response relationships in INCB13739 trials?
- MCP-Mod (Multiple Comparison Procedure–Modeling) : To identify the minimal effective dose while controlling Type I error.
- Longitudinal mixed-effects models : For repeated measures of HbA1c, FPG, and HOMA-IR.
- Covariate adjustment : Include baseline BMI, cortisol levels, and concomitant medications (e.g., metformin) to reduce heterogeneity .
Q. How should researchers validate 11β-HSD1 inhibition as the primary driver of INCB13739's metabolic effects?
- Mechanistic studies : Compare outcomes in 11β-HSD1-KO vs. wild-type mice treated with INCB13739.
- Omics profiling : Transcriptomic/metabolomic analyses of adipose tissue to identify cortisol-dependent pathways (e.g., gluconeogenesis, lipolysis).
- Cortisol/cortisone ratios : Use LC-MS/MS to quantify enzymatic inhibition in serum and tissues .
Data Interpretation and Contradictions
Q. Why does INCB13739 show lipid-lowering effects in hyperlipidemic patients but not in normolipidemic cohorts?
The drug's impact on lipids is secondary to improved insulin sensitivity and reduced glucocorticoid-driven lipolysis. Hyperlipidemic subgroups exhibit greater dysregulation of 11β-HSD1 in adipocytes, making them more responsive. Researchers should pre-stratify cohorts by lipid profiles or use enrichment designs .
Q. How can preclinical findings on INCB13739's tissue distribution (e.g., adipose vs. liver) be translated to human dosing strategies?
Preclinical fat-to-plasma ratios (2.8:1 in mice) suggest adipose targeting, but human adipose biopsies are needed to confirm distribution. Phase I trials should incorporate microdosing studies with radiolabeled INCB13739 to quantify tissue uptake .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
